molecular formula C19H16N2O2S B2531499 N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 868674-97-9

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Cat. No. B2531499
CAS RN: 868674-97-9
M. Wt: 336.41
InChI Key: SPISKLPLCQXXMA-VXPUYCOJSA-N
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Description

The compound "N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including antiulcer, anticancer, antimicrobial, and hypoglycemic activities . These compounds are characterized by the presence of a benzothiazole moiety and are often modified at various positions to enhance their biological efficacy and reduce toxicity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzothiazoles with various reagents to introduce additional functional groups. For instance, N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide can be reacted with different phenol or thiophenol derivatives to yield N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives with potential anticancer activities . Similarly, novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives have been synthesized using a facile and efficient conventional method, with their structures confirmed by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of different substituents on the benzothiazole ring can significantly influence the compound's interaction with biological targets. For example, the introduction of a 1-methyl-1H-tetrazol-5-ylthio moiety has been shown to confer gastric acid antisecretory activity . The elucidation of the relationship between antimicrobial activity and molecular properties has been performed for a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides . Docking studies have also been used to understand the binding patterns of these compounds with target proteins .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds with different biological activities. For example, the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds leads to the formation of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives . The reactivity of these compounds is influenced by their functional groups, which can be strategically modified to target specific biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their pharmacokinetic and pharmacodynamic profiles. The pKa values of newly synthesized acetamide derivatives have been determined via UV spectroscopic studies, indicating the sites of protonation on the molecules . These properties are essential for understanding the compounds' behavior in biological systems and can guide the design of derivatives with improved efficacy and safety profiles.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Phenoxyacetamide Derivatives and Antimycotic Activity : Studies have shown that derivatives of phenoxyacetamide demonstrate enhanced antimycotic activity, particularly against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).
  • Synthesis and Antimicrobial Evaluation : New derivatives of phenoxyacetamide have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi, though with varying degrees of efficacy (Raffa et al., 2002).

Antitumor Properties

  • Synthesis and Anticancer Activity : Some novel 4-thiazolidinones containing benzothiazole moiety have been evaluated for their antitumor activity, showing potential effects on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).
  • Benzothiazole Derivatives for Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and tested for potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-12-21-18-14(2)8-7-11-16(18)24-19(21)20-17(22)13-23-15-9-5-4-6-10-15/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPISKLPLCQXXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

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